molecular formula C19H23F3N2O3 B7172779 N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide

N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide

Cat. No.: B7172779
M. Wt: 384.4 g/mol
InChI Key: XFENMEPYSDOUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzoyl group, a piperidine ring, and an oxane carboxamide moiety

Properties

IUPAC Name

N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O3/c20-19(21,22)16-4-2-1-3-15(16)18(26)24-9-5-14(6-10-24)23-17(25)13-7-11-27-12-8-13/h1-4,13-14H,5-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFENMEPYSDOUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CCOCC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of piperidine with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the intermediate N-[2-(trifluoromethyl)benzoyl]piperidine. This intermediate is then reacted with oxane-4-carboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis. Scale-up processes may also involve continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amine or alcohol derivatives.

Scientific Research Applications

N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoyl and piperidine moieties contribute to the compound’s binding affinity and specificity for its targets, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethyl)benzoyl]piperidine
  • N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides

Uniqueness

N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide is unique due to the presence of the oxane carboxamide moiety, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.